Lidocaine-D10
Übersicht
Beschreibung
Lidocaine-D10 is the deuterium labeled Lidocaine . It inhibits sodium channels involving complex voltage and using dependence . Lidocaine decreases growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Synthesis Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (monoethylglycinexylidide (MEGX)) in serum . One hundred microliters of bovine serum were spiked with LIDO-d10 as an internal standard .
Molecular Structure Analysis
Lidocaine-D10 has a molecular formula of C14H22N2O . Its molecular weight is 244.40 g/mol . The InChIKey of Lidocaine-D10 is NNJVILVZKWQKPM-JKSUIMTKSA-N .
Chemical Reactions Analysis
Lidocaine-D10 inhibits sodium channels involving complex voltage and using dependence . It decreases growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Physical And Chemical Properties Analysis
Lidocaine-D10 has a molecular weight of 244.40 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 5 . The Exact Mass is 244.235980789 g/mol . The Monoisotopic Mass is also 244.235980789 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 17 . The Formal Charge is 0 . The Complexity is 228 . The Isotope Atom Count is 10 .
Wissenschaftliche Forschungsanwendungen
1. Analysis of Lidocaine and Its Metabolite in Biological Fluids
- Summary of Application: Lidocaine-D10 is used as an internal standard in a robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method developed for the determination of lidocaine (LIDO) and its metabolite (monoethylglycinexylidide (MEGX)) in serum .
- Methods of Application: 100 microliters of bovine serum were spiked with LIDO-d10 and deproteinized with acetonitrile prior to solid-phase extraction purification using a strong cation exchange cartridge . The chromatographic separation was achieved on a BetaBasic-18 column with a mobile phase consisting of aqueous 0.1% formic acid and 0.1% formic acid in acetonitrile .
- Results or Outcomes: The instrumental linearity was verified from 0.4 to 1,000 ng/mL obtaining determination coefficients ( r2) of >0.99. The limit of quantification (LOQ) was set at 1 ng/mL for both LIDO and MEGX . The coefficients of variation for within- and between-batch imprecision, including LOQ, were ≤10% and the percentage of inaccuracy was <15%. The absolute recoveries were >75% for both analytes .
2. Dermal Effects and Pharmacokinetic Evaluation of Lidocaine/Prilocaine Cream
- Summary of Application: A study was conducted to evaluate the pharmacokinetics and dermal effects of a topical anesthetic formulation containing lidocaine/prilocaine in healthy Chinese volunteers .
- Methods of Application: The study was a fasting, single-dose, two-period crossover bioequivalent study conducted in 40 healthy Chinese volunteers . 15 g of the cream was applied for 4 h to a 100 cm2 area under plastic occlusive film on the skin of the thigh .
- Results or Outcomes: The results of the pharmacokinetic study showed that the active components absorbed in skin from topical products was relatively low compared with most system absorption drugs . After the removal of the residual anesthetic cream, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 h and later more persisting period erythema .
3. Personalized Medicine and Pain Control
- Summary of Application: Lidocaine is a widely recognized local anesthetic and its multifaceted effects on pain control in the perioperative setting are being explored . Lidocaine’s versatility includes its application in anesthesia, chronic pain, and cardiovascular diseases .
- Methods of Application: The review discusses the medication’s versatility, including its application in anesthesia, chronic pain, and cardiovascular diseases . It also explores the incorporation of lidocaine into hyaluronic acid injections and its impact on pharmacokinetics .
- Results or Outcomes: The discussion centers on how lidocaine, within the realm of personalized medicine, can offer safer and more comfortable experiences for patients through tailored treatments .
4. Analytical Standard
- Summary of Application: Lidocaine-D10 is used as an analytical standard in various chemical analyses .
- Methods of Application: The specific methods of application can vary depending on the particular analysis being conducted .
- Results or Outcomes: The use of Lidocaine-D10 as an analytical standard can help ensure the accuracy and reliability of chemical analyses .
5. Topical Dental Anesthesia
- Summary of Application: A study was conducted to investigate whether an approximate 50% encapsulation of lidocaine in poly (ε-caprolactone) nanocapsules (LDC-Nano) would be able to increase its permeation and analgesic efficacy and reduce cytotoxicity .
- Methods of Application: The study characterized LDC-Nano and conducted MTT tests with HaCaT cells to assess their in vitro cytotoxicity . In vitro permeation assays across the pig esophageal epithelium and the anesthetic efficacy of the hind paw incision model in rats were performed .
- Results or Outcomes: Encapsulation increased the permeability coefficient about 6.6 times and about 7.5 the steady-state flux of lidocaine across the mucosal epithelium . Both encapsulation and epinephrine improved anesthesia duration, with epinephrine demonstrating superior efficacy .
6. Rapid and Efficient Local Anesthesia
- Summary of Application: A study was conducted to develop a lidocaine HCl encapsulated dissolving microneedle (Li-DMN) for rapid and efficient local anesthesia .
- Methods of Application: The drug delivery rate and local anesthetic quality of Li-DMNs were evaluated using the pig cadaver insertion test and Von Frey behavior test .
- Results or Outcomes: Results showed that Li-DMNs could deliver sufficient lidocaine for anesthesia that is required to be utilized for clinical level . Results from the von Frey test showed that the anesthetic effect of Li-DMNs was observed within 10 min after administration, thus confirming fast onset time .
Safety And Hazards
Zukünftige Richtungen
Lidocaine has been safely used in humans for almost a century with a remarkable diversity of applications . Lidocaine’s therapeutic effects include antinociceptive, antiarrhythmic, anti-inflammatory, and antithrombotic . The mechanisms underlying lidocaine’s many clinical effects include decreasing levels of inflammatory mediators . The dose and course of lidocaine treatment depend on the specific therapeutic context . New clinical applications are still being discovered, including a potential therapeutic to treat COVID-19 (lung injury) .
Eigenschaften
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-JKSUIMTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine-D10 | |
CAS RN |
851528-09-1 | |
Record name | 851528-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.